Glycocholic acid ethyl ester
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Overview
Description
Glycocholic acid ethyl ester is a derivative of glycocholic acid, which is a bile acid conjugate. This compound is characterized by its molecular formula C28H47NO6 and a molecular weight of 493.68 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycocholic acid ethyl ester can be synthesized through the esterification of glycocholic acid with ethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure the complete conversion of glycocholic acid to its ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Glycocholic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycocholic acid and ethanol.
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Glycocholic acid and ethanol.
Oxidation: Ketones or aldehydes depending on the oxidizing agent used.
Substitution: Various glycocholic acid derivatives depending on the nucleophile employed.
Scientific Research Applications
Glycocholic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of glycocholic acid ethyl ester involves its interaction with bile acid receptors and transporters. It acts as a detergent to solubilize fats for absorption in the intestine . The compound binds to bile acid receptors, modulating their activity and influencing various metabolic pathways . This interaction is crucial for the regulation of cholesterol and lipid metabolism in the body .
Comparison with Similar Compounds
Similar Compounds
Glycocholic acid: The parent compound of glycocholic acid ethyl ester, differing by the presence of an ethyl ester group.
Cholic acid ethyl ester: Another bile acid derivative with similar properties but lacking the glycine conjugate.
Glycodeoxycholic acid ethyl ester: A structurally similar compound with a different hydroxylation pattern.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of glycocholic acid and ethyl esters. This combination enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO6/c1-5-35-25(34)15-29-24(33)9-6-16(2)19-7-8-20-26-21(14-23(32)28(19,20)4)27(3)11-10-18(30)12-17(27)13-22(26)31/h16-23,26,30-32H,5-15H2,1-4H3,(H,29,33)/t16-,17+,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMZSPQFQUFAHS-VVHBOOHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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